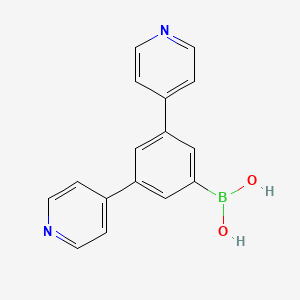

(3,5-Di(pyridin-4-yl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,5-Di(pyridin-4-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C16H13BN2O2. This compound is characterized by the presence of two pyridin-4-yl groups attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di(pyridin-4-yl)phenyl)boronic acid typically involves the coupling of pyridine derivatives with boronic acid precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent. The reaction conditions often include heating the reaction mixture to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of this compound on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions: (3,5-Di(pyridin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding phenols or quinones.

Reduction: Formation of boronates or boranes.

Substitution: Participation in cross-coupling reactions such as Suzuki-Miyaura, Chan-Lam coupling, and Petasis reaction.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

Oxidation: Phenols, quinones.

Reduction: Boronates, boranes.

Substitution: Biaryl compounds, amines, alcohols.

Aplicaciones Científicas De Investigación

(3,5-Di(pyridin-4-yl)phenyl)boronic acid has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of (3,5-Di(pyridin-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to act as a molecular switch in various applications. The boronic acid moiety interacts with molecular targets such as enzymes and receptors, modulating their activity and influencing biological pathways .

Comparación Con Compuestos Similares

- 4-(4-Pyridinyl)phenylboronic acid

- Phenylboronic acid

- Bipyridine derivatives

Comparison: (3,5-Di(pyridin-4-yl)phenyl)boronic acid is unique due to the presence of two pyridin-4-yl groups, which enhance its binding affinity and specificity for certain molecular targets compared to simpler boronic acids like phenylboronic acid. Its structural complexity allows for more diverse applications in coordination chemistry and biological studies .

Actividad Biológica

(3,5-Di(pyridin-4-yl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug development. This article aims to provide a detailed overview of the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

It features a phenyl ring substituted with two pyridine groups at the 3 and 5 positions, linked to a boronic acid functional group. This unique structure contributes to its diverse biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, this compound has been investigated for its inhibitory effects on various cancer cell lines. The compound was found to exhibit significant cytotoxicity against different cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study reported that this compound demonstrated an IC50 value of approximately 0.25 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative activity. The mechanism involved the inhibition of specific kinases crucial for cancer cell survival and proliferation.

Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of proteases and kinases. The compound's ability to form covalent bonds with serine or cysteine residues in active sites has been exploited in developing selective inhibitors.

Table 1: Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PI5P4K α | 0.27 | Competitive inhibition |

| PI5P4K β | 1.69 | Competitive inhibition |

| CLK1 | 0.15 | Covalent modification of active site |

| ROCK | 0.10 | Covalent modification of active site |

Mechanistic Studies

Mechanistic investigations have elucidated how this compound interacts with its targets. For instance, molecular docking studies suggest that the compound fits well into the active sites of kinases due to its planar structure and hydrogen-bonding capabilities.

Research Findings:

- Inhibition of PI5P4K : The compound was shown to inhibit phosphoinositide 5-phosphate 4-kinase (PI5P4K), which plays a role in cellular signaling pathways associated with cancer.

- Cell Cycle Arrest : Treatment with this compound led to G2/M phase arrest in cancer cells, suggesting its potential as a chemotherapeutic agent.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics but requires further optimization to enhance bioavailability. Toxicity assessments revealed that at therapeutic doses, the compound exhibited low cytotoxicity towards normal human cells.

Propiedades

Fórmula molecular |

C16H13BN2O2 |

|---|---|

Peso molecular |

276.1 g/mol |

Nombre IUPAC |

(3,5-dipyridin-4-ylphenyl)boronic acid |

InChI |

InChI=1S/C16H13BN2O2/c20-17(21)16-10-14(12-1-5-18-6-2-12)9-15(11-16)13-3-7-19-8-4-13/h1-11,20-21H |

Clave InChI |

FLVSFKNVIQHRIS-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC(=CC(=C1)C2=CC=NC=C2)C3=CC=NC=C3)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.